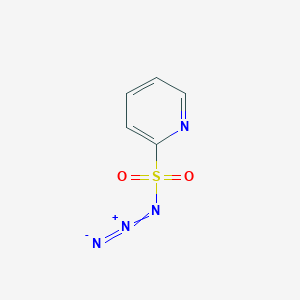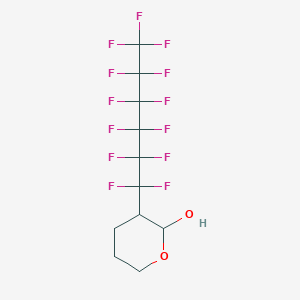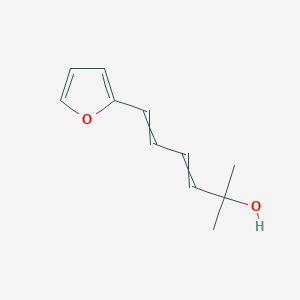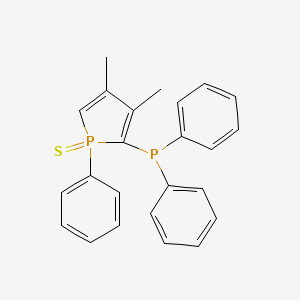
2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione: is an organophosphorus compound characterized by its unique structure, which includes a phosphole ring substituted with diphenylphosphanyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of diphenylphosphine with appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents to introduce the diphenylphosphanyl group, followed by cyclization to form the phosphole ring. The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphole ring to different functional groups.
Substitution: The phenyl and diphenylphosphanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phosphole ring .
Scientific Research Applications
Chemistry: In chemistry, 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. Its potential to modulate enzyme activity and protein interactions is of particular interest .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its ability to enhance the properties of materials, such as conductivity and stability, makes it valuable in various applications .
Mechanism of Action
The mechanism by which 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing biochemical pathways .
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the phosphole ring structure.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry with different structural features.
Diphenyl-2-pyridylphosphine: A ligand with a pyridyl group, offering different coordination properties.
Uniqueness: 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione is unique due to its phosphole ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable complexes and participate in diverse chemical reactions, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
138784-68-6 |
|---|---|
Molecular Formula |
C24H22P2S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(3,4-dimethyl-1-phenyl-1-sulfanylidene-1λ5-phosphol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C24H22P2S/c1-19-18-26(27,23-16-10-5-11-17-23)24(20(19)2)25(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-18H,1-2H3 |
InChI Key |
IEAARPQLKJOINY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=S)(C(=C1C)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


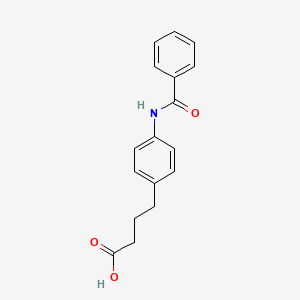
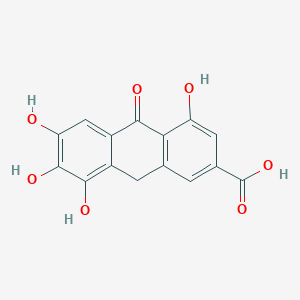
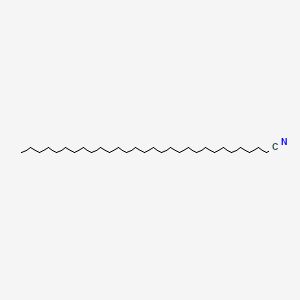
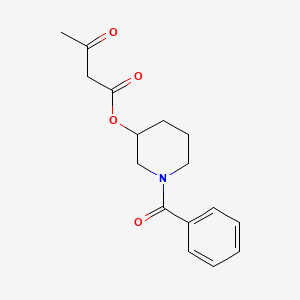
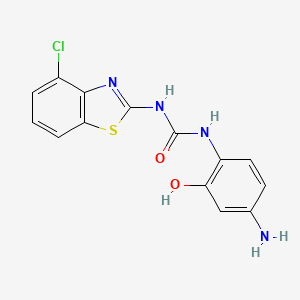
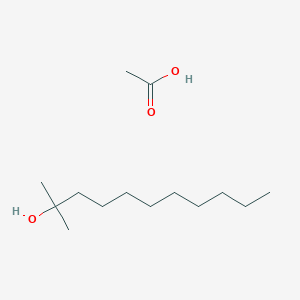
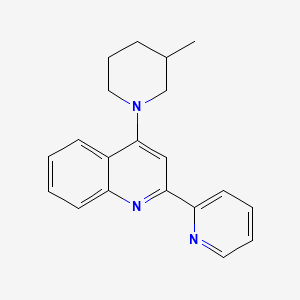

![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
